4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxobutanoic acid
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Overview
Description
4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxobutanoic acid is a synthetic organic compound with the molecular formula C15H20N2O4 and a molecular weight of 292.33 g/mol . This compound is primarily used in research settings and is known for its unique chemical structure, which includes both an anilino group and a butanoic acid moiety .
Mechanism of Action
- Electron-releasing substituents in the phenyl ring accelerate the reaction rate, while electron-withdrawing substituents have the opposite effect .
- In an aqueous acetic acid medium, the oxidation of 4-oxo-4-arylbutanoic acids by N-bromophthalimide occurs. The reactive species is hypobromous acidium ion (H2O+Br), which leads to the oxidation of the compound .
- The order of reactivity among similar 4-oxoacids is: 4-methoxy > 4-methyl > 4-phenyl > 4-H > 4-Cl > 4-Br > 3-NO2 .
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxobutanoic acid typically involves the following steps:
Formation of the anilino intermediate: This step involves the reaction of aniline with 3-methylbutanoyl chloride in the presence of a base such as pyridine to form the 3-methylbutanoyl anilide.
Coupling with succinic anhydride: The anilino intermediate is then reacted with succinic anhydride under acidic conditions to form the final product, this compound.
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Produces corresponding oxides.
Reduction: Produces alcohol derivatives.
Substitution: Produces substituted anilino derivatives.
Scientific Research Applications
4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-{4-[(3-Methylbutanoyl)amino]phenyl}-4-oxobutanoic acid: Similar structure but with a phenyl group instead of an anilino group.
4-{4-[(3-Methylbutanoyl)amino]benzyl}-4-oxobutanoic acid: Contains a benzyl group instead of an anilino group.
Uniqueness
4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
IUPAC Name |
4-[4-(3-methylbutanoylamino)anilino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-10(2)9-14(19)17-12-5-3-11(4-6-12)16-13(18)7-8-15(20)21/h3-6,10H,7-9H2,1-2H3,(H,16,18)(H,17,19)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDGIEYLEGUITK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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